molecular formula C12H16N2O4 B2728045 N-(tert-butyl)-2-(2-nitrophenoxy)acetamide CAS No. 301692-37-5

N-(tert-butyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B2728045
CAS RN: 301692-37-5
M. Wt: 252.27
InChI Key: RVGIZNZIRISTOJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2-nitrophenoxy)acetamide, also known as NBPT, is a chemical compound that has been widely used in the agricultural industry as a urease inhibitor. This compound is used to control the release of nitrogen from urea-based fertilizers, which can enhance crop productivity while reducing environmental pollution.

Scientific Research Applications

Chemoselective Synthesis and Acetylation

N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(tert-butyl)-2-(2-nitrophenoxy)acetamide, serves as an intermediate for antimalarial drugs' natural synthesis. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase as a catalyst, emphasizes the compound's role in facilitating selective reactions, essential for producing pharmacologically active compounds. Vinyl acetate emerged as the optimal acyl donor, highlighting a method for irreversible and kinetically controlled synthesis, which might extend to derivatives like this compound for various applications (Magadum & Yadav, 2018).

Photoreactivity and Drug Stability

The study of flutamide's photoreactions in different solvents, including a compound structurally similar to this compound, demonstrates the impact of solvent environment on drug stability and degradation pathways. This research could inform the development of more stable pharmaceutical formulations and the understanding of drug behavior under exposure to light, relevant for this compound-related compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Atmospheric Chemistry and Environmental Impact

Research on the atmospheric degradation of tert-butylamine provides insights into the environmental behavior of volatile organic compounds, including those related to this compound. The identification of reaction products and mechanisms contributes to our understanding of atmospheric pollution and could be relevant for assessing the environmental impact of similar compounds (Tan et al., 2018).

Anticancer and Pharmacological Potential

The synthesis and evaluation of novel acetamide derivatives, including structures resembling this compound, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities underscore the compound's relevance in medicinal chemistry. These findings suggest avenues for developing new therapeutic agents based on modifications of the acetamide scaffold (Rani, Pal, Hegde, & Hashim, 2016).

Binding and Sensing Applications

Studies on p-tert-butylthiacalix[4]arenes functionalized with N-(4’-nitrophenyl)acetamide groups explore the compound's utility in forming complexes with anionic guests. This research highlights potential applications in selective sensing and binding, which could extend to this compound derivatives for developing new sensors or separation materials (Vavilova & Stoikov, 2017).

properties

IUPAC Name

N-tert-butyl-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIZNZIRISTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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